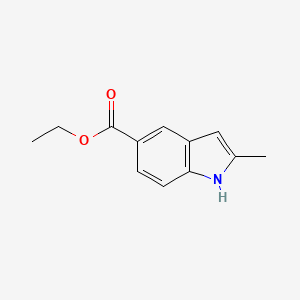

ethyl 2-methyl-1H-indole-5-carboxylate

Overview

Description

Ethyl 2-methyl-1H-indole-5-carboxylate, also known as EMIC, is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of indole derivatives, which are widely present in natural products, such as tryptophan, serotonin, and melatonin. The compound is a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, reactant for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, reactant for preparation of indole-3-propionic acids as antiinflammatory and analgesic agents, reactant for Friedel-Crafts acylation with nitrobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-1H-indole-5-carboxylate consists of a benzene ring fused to a pyrrole ring, which is a common structure in indole derivatives. The IUPAC name for this compound is ethyl 5-methyl-1H-indole-2-carboxylate and its molecular formula is C12H13NO2 .

Chemical Reactions Analysis

Ethyl 2-methyl-1H-indole-5-carboxylate is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, in the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, in the preparation of indole-3-propionic acids as antiinflammatory and analgesic agents, and in Friedel-Crafts acylation with nitrobenzoyl chloride .

Physical And Chemical Properties Analysis

Ethyl 2-methyl-1H-indole-5-carboxylate is a white or cream to pale brown powder . It is soluble in methanol and dichloromethane, but insoluble in water . The melting point of a similar compound, Methyl indole-5-carboxylate, is 126-128 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including ethyl 2-methyl-1H-indole-5-carboxylate, have been studied for their antiviral properties. They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole nucleus is a key pharmacophore in the development of new antiviral agents due to its ability to bind with high affinity to multiple receptors.

Enzyme Inhibition

Indole derivatives have been explored as inhibitors of various enzymes, such as protein kinases, which play crucial roles in cell signaling pathways. Ethyl 2-methyl-1H-indole-5-carboxylate can be a reactant in the biosynthesis of these inhibitors, contributing to the development of drugs that regulate enzymatic activity .

Future Directions

Indole derivatives, including ethyl 2-methyl-1H-indole-5-carboxylate, have potential for further exploration in drug discovery due to their diverse pharmacological activities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . Future research could focus on the design of novel compounds with anti-tubercular activity, as indole scaffolds have shown promise in this area .

properties

IUPAC Name |

ethyl 2-methyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(7-9)6-8(2)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKMUHCEYGQEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-methyl-1H-indole-5-carboxylate | |

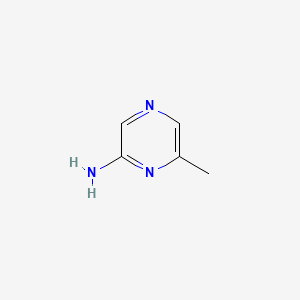

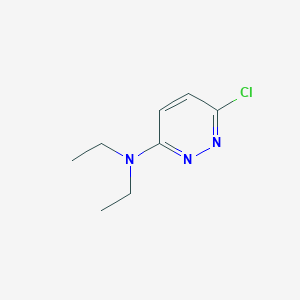

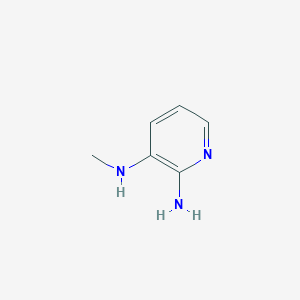

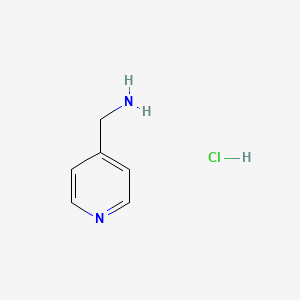

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

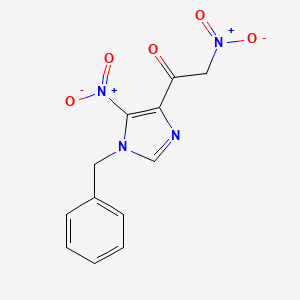

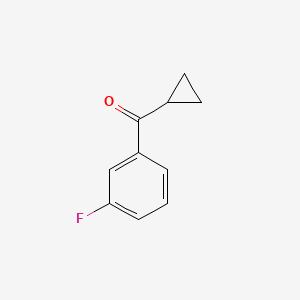

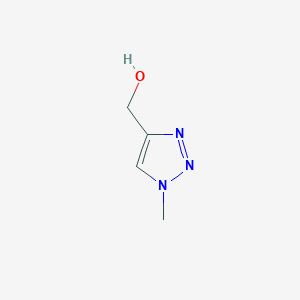

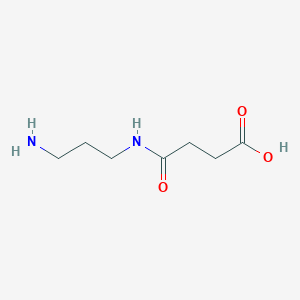

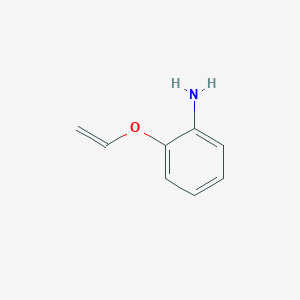

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.